依泽替米贝苯氧基葡萄糖醛酸苷-D4

描述

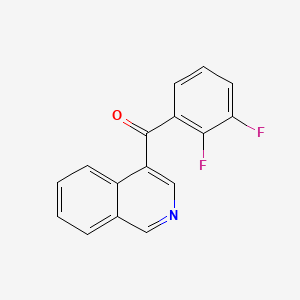

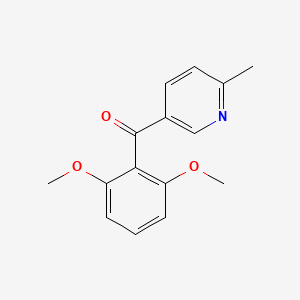

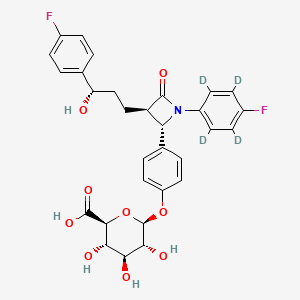

Ezetimibe-D4 Phenoxy Glucuronide is a stable labeled derivative of Ezetimibe, a drug used to lower cholesterol levels in the body . It is used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the analysis of Ezetimibe in biological samples . This compound is very hygroscopic .

Synthesis Analysis

Ezetimibe labeled with deuterium was applied for drug metabolism studies . Stable isotope labeled ezetimibe was obtained in seven steps with a 29.3% overall yield . Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe was also synthesized .Molecular Structure Analysis

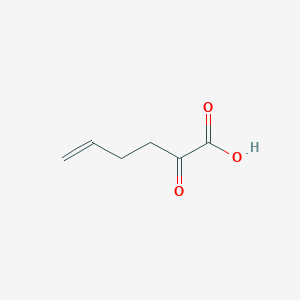

The molecular formula of Ezetimibe phenoxy glucuronide-D4 is C30H25D4F2NO9 . The molecular weight is 589.57 .Chemical Reactions Analysis

Ezetimibe is mainly metabolized by UGT enzymes to provide ezetimibe-glucuronide . The conversion of EZE to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions .Physical And Chemical Properties Analysis

Ezetimibe phenoxy glucuronide-D4 is a stable labeled derivative of Ezetimibe . This compound is very hygroscopic .科学研究应用

Pharmacokinetics in Hepatic Impairment

Ezetimibe phenoxy glucuronide-D4, as an active metabolite of Ezetimibe, plays a crucial role in understanding the pharmacokinetics of drugs in patients with impaired hepatic function. Research has shown that hepatic impairment significantly increases the systemic exposure of Ezetimibe and its main active phenolic glucuronide . This is critical for dose adjustment and safety monitoring in patients with liver diseases.

Drug-Drug Interaction Studies

The compound is used in studies to assess potential pharmacokinetic drug-drug interactions (DDIs). For instance, it has been utilized to investigate the interactions between Ezetimibe and Rosuvastatin, providing valuable data on the co-administration of these drugs and ensuring their safe and effective use in combination therapies .

Cholesterol Absorption Inhibition

Ezetimibe phenoxy glucuronide-D4 is the active metabolite of Ezetimibe, a potent cholesterol absorption inhibitor. Its study is essential for developing treatments for hyperlipidemia and associated cardiovascular diseases. By inhibiting the absorption of cholesterol, it helps in lowering plasma cholesterol levels .

Analytical Method Development

The compound is used as an internal standard in analytical chemistry for the quantification of Ezetimibe and its metabolites in biological samples. This is crucial for developing accurate and reliable analytical methods for drug monitoring and pharmacokinetic studies .

Understanding Transporter Activities

Ezetimibe phenoxy glucuronide-D4 helps in exploring the role of various transporters in drug disposition. For example, it has been used to study the effects of bile acids on organic anion transporting polypeptides (OATPs), which are important for drug uptake and clearance .

Matrix Effect in Bioanalysis

The compound is instrumental in studying the matrix effect in bioanalytical methods, which is the influence of other substances in the sample on the measurement of the analyte. Understanding this effect is vital for ensuring the accuracy of bioanalytical assays .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-MKSNJYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe phenoxy glucuronide-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)

![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)